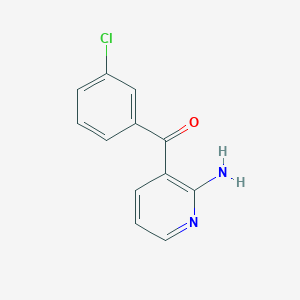

3-(3-Chlorobenzoyl)pyridin-2-amine

Beschreibung

3-(3-Chlorobenzoyl)pyridin-2-amine is a synthetic organic compound featuring a pyridin-2-amine core substituted at the 3-position with a 3-chlorobenzoyl group. This structure combines a nitrogen-containing aromatic ring with a halogenated benzoyl moiety, which may confer unique electronic and steric properties. Notably, CymitQuimica listed it as a primary amine product, though it is currently discontinued, indicating its historical use in research settings .

Eigenschaften

IUPAC Name |

(2-aminopyridin-3-yl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-9-4-1-3-8(7-9)11(16)10-5-2-6-15-12(10)14/h1-7H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKIUJMHRCDZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(3-Chlorobenzoyl)pyridin-2-amine typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminopyridine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

3-(3-Chlorobenzoyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group in the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.

Condensation Reactions: The carbonyl group in the chlorobenzoyl moiety can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-(3-Chlorobenzoyl)pyridin-2-amine

The synthesis of 3-(3-Chlorobenzoyl)pyridin-2-amine typically involves the acylation of pyridin-2-amine with 3-chlorobenzoyl chloride. This reaction can be carried out under basic conditions, often using a solvent such as dichloromethane or acetonitrile. The resulting compound is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that pyridine derivatives, including 3-(3-Chlorobenzoyl)pyridin-2-amine, possess significant antimicrobial properties. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

- Antiviral Properties : The compound has been investigated for its potential antiviral activity, particularly against viruses like SARS-CoV-2. Pyridine derivatives are recognized for their ability to interact with viral proteins, which can inhibit viral replication .

- Anticancer Activity : Several studies have reported the anticancer potential of pyridine derivatives. The structural characteristics of 3-(3-Chlorobenzoyl)pyridin-2-amine may facilitate interactions with cellular targets involved in cancer progression .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including 3-(3-Chlorobenzoyl)pyridin-2-amine. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 μM/mL .

Study 2: Antiviral Activity Against SARS-CoV-2

In light of the COVID-19 pandemic, research focused on the antiviral properties of various pyridine derivatives. 3-(3-Chlorobenzoyl)pyridin-2-amine showed promising results in inhibiting viral replication in vitro, suggesting its potential as a lead compound for further development .

Wirkmechanismus

The mechanism of action of 3-(3-Chlorobenzoyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 3-(3-Chlorobenzoyl)pyridin-2-amine, such as pyridin-2-amine backbones, halogenated substituents, or benzoyl-like groups.

3-Chloropyridin-2-amine

- Molecular Formula : C₅H₅ClN₂

- Molecular Weight : 128.56 g/mol

- Key Features :

- Simpler structure lacking a benzoyl group; chlorine is directly attached to the pyridine ring.

- Exhibits intermolecular hydrogen bonding (N–H⋯N) and Cl⋯Cl interactions (3.278 Å), forming centrosymmetric dimers .

- Synthesized as a by-product in insecticide intermediates, highlighting its relevance in agrochemical research .

3-[2-(3-Chlorophenyl)ethyl]pyridin-2-amine

- Molecular Formula : C₁₃H₁₃ClN₂

- Molecular Weight : 236.71 g/mol

- Key Features :

3-Chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine

- Molecular Formula : C₁₁H₁₀ClN₃

- Molecular Weight : 219.67 g/mol

- Key Features :

3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine

- Molecular Formula : C₁₃H₁₀ClF₃N₂

- Molecular Weight : 286.68 g/mol

- Key Features: Incorporates a trifluoromethyl (-CF₃) group, known to enhance metabolic stability and lipophilicity in drug design.

Structural and Functional Comparison Table

Key Research Findings and Implications

This contrasts with electron-donating groups like ethyl or trifluoromethyl in analogs . Chlorine atoms in para or meta positions (e.g., 3-chlorophenyl vs. 3-chlorobenzoyl) alter steric hindrance and intermolecular interactions .

Biological Relevance :

- Pyridin-2-amine derivatives are prevalent in kinase inhibitors and anti-cancer agents. For instance, indazole-pyrimidine hybrids (e.g., compound 2-13 in ) show anti-cancer activity, suggesting that 3-(3-Chlorobenzoyl)pyridin-2-amine could be optimized for similar targets .

- The discontinued status of 3-(3-Chlorobenzoyl)pyridin-2-amine may reflect challenges in synthesis or bioavailability compared to more stable analogs like trifluoromethyl-containing derivatives .

Synthetic Considerations: The preparation of 3-Chloropyridin-2-amine as a by-product underscores the need for precise reaction control to avoid undesired substitutions .

Biologische Aktivität

3-(3-Chlorobenzoyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Chemical Name : 3-(3-Chlorobenzoyl)pyridin-2-amine

- CAS Number : 1343767-60-1

- Molecular Formula : C_12H_9ClN_2O

The biological activity of 3-(3-Chlorobenzoyl)pyridin-2-amine can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, which can alter metabolic pathways and cellular signaling processes. For instance, studies have shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Biological Activity Overview

The compound has demonstrated a wide range of biological activities, including:

- Anticancer Activity :

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, showing promising cytotoxic effects.

- IC50 Values : The IC50 values for various derivatives against different cancer cell lines are summarized below.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(3-Chlorobenzoyl)pyridin-2-amine | HCT-116 (Colon Cancer) | 5.0 | Induces apoptosis |

| 3-(3-Chlorobenzoyl)pyridin-2-amine | MCF-7 (Breast Cancer) | 4.5 | Cell cycle arrest |

| 3-(3-Chlorobenzoyl)pyridin-2-amine | HeLa (Cervical Cancer) | 6.0 | Inhibition of MDM2-p53 interactions |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

- Antimicrobial Activity :

- Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Study on Anticancer Effects

In a recent study, 3-(3-Chlorobenzoyl)pyridin-2-amine was tested for its cytotoxic effects on multiple cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in the MCF-7 breast cancer cell line, where it exhibited an IC50 value of 4.5 µM. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Pharmacokinetics and ADMET Profile

An in silico evaluation of the pharmacokinetic properties of 3-(3-Chlorobenzoyl)pyridin-2-amine revealed favorable absorption characteristics and low toxicity profiles. The compound showed good solubility predictions and minimal interactions with major liver cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Chlorobenzoyl)pyridin-2-amine, and how can intermediates be characterized?

- Methodology : Synthesis often involves coupling reactions between chlorobenzoyl derivatives and aminopyridine precursors. For example, refluxing 3-chloro-2-hydrazinylpyridine with diethyl maleate in ethanol under basic conditions can yield intermediates, followed by chromatographic purification .

- Characterization : Use H NMR to confirm amine proton signals (e.g., 5.02 ppm for NH) and pyridine ring protons. Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., C: 46.47%, Cl: 27.96%) .

Q. How can the crystal structure of 3-(3-Chlorobenzoyl)pyridin-2-amine be determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer with Mo-Kα radiation. Refinement via SHELXL (e.g., space group P2/c, Z = 4) .

- Key Parameters :

| Parameter | Value |

|---|---|

| a (Å) | 11.149 (8) |

| b (Å) | 5.453 (4) |

| c (Å) | 9.844 (7) |

| β (°) | 90.581 (12) |

| R-factor | 0.059 |

| Data/Parameter Ratio | 14.5 |

| Hydrogen-bonding interactions (N–H⋯N and Cl⋯Cl) stabilize the lattice . |

Q. What stability considerations are critical for handling 3-(3-Chlorobenzoyl)pyridin-2-amine in solution?

- Methodology : Store in anhydrous DMSO at –20°C to prevent hydrolysis. Monitor degradation via HPLC (e.g., ≥98% purity) and track changes in NMR spectra (e.g., loss of NH signals) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory spectral data for 3-(3-Chlorobenzoyl)pyridin-2-amine derivatives?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. For Cl⋯Cl interactions (3.278 Å), use Hirshfeld surface analysis to validate crystallographic findings .

Q. What strategies optimize the inhibitory activity of 3-(3-Chlorobenzoyl)pyridin-2-amine analogs against kinases like Akt1?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce hydrophobic substituents (e.g., trifluoromethyl groups) to enhance binding to Akt1’s ATP cleft .

- In Vitro Assays : Measure IC values using fluorescence polarization assays with recombinant Akt1. Validate target engagement via Western blotting (e.g., phosphorylation of PRAS40/p70S6) .

Q. How do intermolecular interactions influence the supramolecular assembly of 3-(3-Chlorobenzoyl)pyridin-2-amine in the solid state?

- Methodology : Analyze SCXRD data for hydrogen-bonded dimers (N–H⋯N, ~3.0 Å) and halogen bonding (Cl⋯Cl, 3.278 Å). Use Mercury software to visualize packing motifs and calculate interaction energies (e.g., dimer stabilization ~5 kcal/mol) .

Q. What experimental and computational approaches validate the regioselectivity of electrophilic substitution in 3-(3-Chlorobenzoyl)pyridin-2-amine?

- Methodology :

- Synthetic Probes : React with bromine or nitric acid to identify preferred substitution sites (e.g., para to the amine group).

- Computational : Calculate Fukui indices to predict electrophilic attack sites. Compare with LC-MS/MS data for brominated products .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis results for 3-(3-Chlorobenzoyl)pyridin-2-amine?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.